1-(2-Amino-4,5-difluorophenyl)propan-1-one
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Overview
Description
1-(2-Amino-4,5-difluorophenyl)propan-1-one is an organic compound with the molecular formula C9H9F2NO This compound is characterized by the presence of an amino group and two fluorine atoms attached to a phenyl ring, along with a propanone moiety
Preparation Methods
The synthesis of 1-(2-Amino-4,5-difluorophenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2,4-difluoroaniline with a suitable propanone derivative under controlled conditions. The reaction typically requires the use of a catalyst and may involve steps such as nitration, reduction, and substitution to introduce the amino and fluorine groups in the desired positions on the phenyl ring .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product specifications .
Chemical Reactions Analysis
1-(2-Amino-4,5-difluorophenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino and fluorine groups on the phenyl ring can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(2-Amino-4,5-difluorophenyl)propan-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 1-(2-Amino-4,5-difluorophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and stability. These interactions can affect various cellular processes, including enzyme activity, signal transduction, and gene expression .
Comparison with Similar Compounds
1-(2-Amino-4,5-difluorophenyl)propan-1-one can be compared with other similar compounds, such as:
1-(2,4-Difluorophenyl)propan-2-one: This compound has a similar structure but lacks the amino group, which can significantly alter its chemical and biological properties.
1-(2,5-Difluorophenyl)propan-1-one: This compound has the fluorine atoms in different positions on the phenyl ring, which can affect its reactivity and applications.
1-(2,4-Difluorophenyl)propan-1-ol:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and fluorine groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C9H9F2NO |
---|---|
Molecular Weight |
185.17 g/mol |
IUPAC Name |
1-(2-amino-4,5-difluorophenyl)propan-1-one |
InChI |
InChI=1S/C9H9F2NO/c1-2-9(13)5-3-6(10)7(11)4-8(5)12/h3-4H,2,12H2,1H3 |
InChI Key |
VEXPQBLWQCFMAS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1N)F)F |
Origin of Product |
United States |
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